N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide
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Overview
Description
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide, also known as TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It has been extensively studied for its potential use in treating various inflammatory diseases.
Mechanism Of Action
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide works by selectively inhibiting the MyD88-dependent pathway of TLR4 signaling, which is responsible for the production of pro-inflammatory cytokines. By blocking this pathway, N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide reduces inflammation and tissue damage.
Biochemical And Physiological Effects
Studies have shown that N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to TLR4 activation. It has also been shown to reduce tissue damage and improve survival rates in animal models of sepsis and acute lung injury.
Advantages And Limitations For Lab Experiments
One advantage of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide is its specificity for the MyD88-dependent pathway of TLR4 signaling, which allows for targeted inhibition of inflammation without affecting other immune responses. However, one limitation is that N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide has a short half-life, which may limit its effectiveness in certain applications.
Future Directions
Future research on N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide could focus on its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. It could also be studied in combination with other therapies to enhance its effectiveness. Additionally, further research could be done to improve the pharmacokinetics of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide, such as developing a longer-lasting formulation.
Synthesis Methods
The synthesis of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide involves several steps, starting with the reaction of 2,4-dichloro-5-nitropyrimidine with 2-aminoethanol to form 2-(2-hydroxyethylamino)-4,5-dichloropyrimidine. This compound is then reacted with 2-octadecyloxybenzoyl chloride to form the intermediate product, which is subsequently reacted with 6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazole-2-amine to form N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide.
Scientific Research Applications
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide has been extensively studied for its potential use in treating various inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. It has also been shown to have potential in treating certain types of cancer.
properties
CAS RN |
142859-67-4 |
---|---|
Product Name |
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide |
Molecular Formula |
C41H61N5O3 |
Molecular Weight |
672 g/mol |
IUPAC Name |
N-[2-[6-ethyl-7-(4-methylphenoxy)-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]propyl]-2-octadecoxybenzamide |
InChI |
InChI=1S/C41H61N5O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-48-37-25-22-21-24-35(37)41(47)42-31-33(4)39-43-40-38(36(6-2)44-46(40)45-39)49-34-28-26-32(3)27-29-34/h21-22,24-29,33,44H,5-20,23,30-31H2,1-4H3,(H,42,47) |
InChI Key |
VYQRWZFWPDWBTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
Other CAS RN |
142859-67-4 |
Pictograms |
Irritant |
synonyms |
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-octadecyloxybenzamide |
Origin of Product |
United States |
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